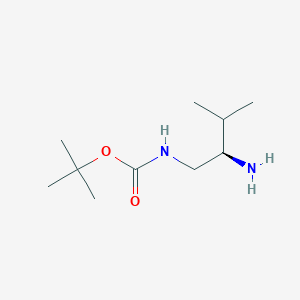

(R)-tert-Butyl (2-amino-3-methylbutyl)carbamate

Übersicht

Beschreibung

®-tert-Butyl (2-amino-3-methylbutyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to an amino acid derivative. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.

Wirkmechanismus

Target of Action

The compound “®-tert-Butyl (2-amino-3-methylbutyl)carbamate”, also known as “N-Boc-[(2R)-2-amino-3-methylbutyl]amine”, is a derivative of amines . The primary targets of this compound are typically proteins or enzymes that contain amine groups . The specific targets can vary depending on the biological system or pathway in which this compound is involved.

Mode of Action

The compound acts as a protecting group for amines in organic synthesis . It is used to temporarily block the reactivity of the amine group during a chemical reaction, allowing other reactions to take place without affecting the amine group . Once the other reactions are complete, the Boc group can be removed, restoring the reactivity of the amine .

Biochemical Pathways

The compound is involved in the synthesis of various structurally diverse amines, amino acids, and peptides . It plays a crucial role in the protection and deprotection of amines, which is a fundamental transformation in organic synthesis and peptide chemistry . The exact biochemical pathways affected by this compound can vary depending on the specific targets and the biological system in which it is used.

Result of Action

The primary result of the action of this compound is the protection of amine groups during chemical reactions . This allows for the selective modification of other functional groups in a molecule without affecting the amine group . Once the Boc group is removed, the amine group can participate in further reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the Boc protection can be enhanced under ultrasound irradiation . Additionally, the use of certain solvents or catalysts can affect the efficiency and selectivity of the Boc protection . The stability of the compound can also be affected by factors such as temperature and pH .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (2-amino-3-methylbutyl)carbamate typically involves the protection of the amino group of an amino acid derivative using tert-butyl chloroformate (Boc-Cl). The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction conditions are generally mild, and the product is obtained in good yields.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (2-amino-3-methylbutyl)carbamate can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniformity. The purification of the product is typically achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl (2-amino-3-methylbutyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or amides.

Wissenschaftliche Forschungsanwendungen

®-tert-Butyl (2-amino-3-methylbutyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amino acids in peptide synthesis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-(-)-2-Amino-3-methylbutane: A similar compound with a different protecting group.

tert-Butyl carbamate: Another compound with a tert-butyl group attached to a carbamate moiety.

N-Boc-amino acids: Amino acids protected with a tert-butyl carbamate group.

Uniqueness

®-tert-Butyl (2-amino-3-methylbutyl)carbamate is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the amino acid derivative. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis.

Biologische Aktivität

(R)-tert-Butyl (2-amino-3-methylbutyl)carbamate, also known as N-Boc-[(2R)-2-amino-3-methylbutyl]amine, is a carbamate derivative notable for its role in organic synthesis, particularly in the protection of amino groups during peptide synthesis. This compound has garnered interest due to its applications in synthesizing biologically active molecules, including enzyme inhibitors and therapeutic agents. The molecular formula is CHNO, with a molecular weight of 202.30 g/mol.

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to an amino acid derivative. The synthesis typically involves the reaction of (R)-leucine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine, yielding high amounts of the desired product under mild conditions.

Biological Activity and Mechanism

While this compound itself does not exhibit direct biological activity, it serves as a precursor in synthesizing compounds that do. Its primary function is to act as a protecting group for amines during chemical reactions, facilitating the selective synthesis of various structurally diverse amines, amino acids, and peptides. This mechanism allows for the temporary blocking of the reactivity of the amino group, enabling reactions at other functional groups without interference from amine reactivity.

Pharmacokinetic Studies

Research has explored the pharmacokinetic behavior of prodrugs derived from this compound. One study highlighted the stability and absorption characteristics of amino acid carbamates as prodrugs for resveratrol. These derivatives were found to be stable at low pH and underwent slow hydrolysis at physiological pH, demonstrating potential for systemic delivery while protecting against first-pass metabolism .

Table 1: Pharmacokinetic Properties of Prodrugs Derived from this compound

| Property | Value |

|---|---|

| Stability at pH 1 | Stable |

| Hydrolysis rate at pH 7 | Slow |

| Absorption in rats | Significant |

| Peak concentration in blood | >0.5 μM after 1 hour |

Case Studies

In vivo studies involving prodrugs based on this compound have shown promising results. For instance, an isoleucine-containing prodrug demonstrated effective absorption and was present in the bloodstream as unaltered or partially deprotected species, indicating effective shielding from first-pass metabolism .

Another study reported that these prodrugs maintained adequate concentrations in blood for several hours post-administration, suggesting their potential utility in enhancing bioavailability for therapeutic applications .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-2-amino-3-methylbutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-7(2)8(11)6-12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAMFTBALAAREO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CNC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.